

# financial statement analysis of publicly traded pharmaceutical companies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ACCA;    |           |
| Cat. No.:            | B7823545 | Get Quote |

## A Comparative Financial Analysis of Leading Pharmaceutical Giants

A deep dive into the 2023 financial performance and drug development pipelines of eight major publicly traded pharmaceutical companies reveals a landscape of shifting fortunes and strategic realignments. This guide provides a quantitative comparison of Johnson & Johnson, Pfizer, Merck & Co., AbbVie, Sanofi, Bristol Myers Squibb, AstraZeneca, and Roche, offering valuable insights for researchers, scientists, and drug development professionals.

The pharmaceutical industry in 2023 was marked by a return to a post-pandemic normal, with companies that saw soaring revenues from COVID-19 vaccines and treatments, like Pfizer, experiencing a significant downturn in sales.[1] In contrast, others demonstrated robust growth in their core therapeutic areas. A closer look at the financial statements and research and development (R&D) pipelines of these industry leaders offers a clearer picture of their current standing and future prospects.

## Financial Performance: A Tale of Divergent Growth

A comparative analysis of key financial metrics for 2023 highlights the varied performance across the selected pharmaceutical companies. Johnson & Johnson emerged with the highest revenue, while AstraZeneca showcased a remarkable 81% increase in net income.[2][3]



| Company                 | 2023<br>Revenue (in<br>billions<br>USD) | 2023 Net<br>Income (in<br>billions<br>USD) | Profit<br>Margin (%) | R&D<br>Expenditure<br>(in billions<br>USD) | R&D as %<br>of Revenue |
|-------------------------|-----------------------------------------|--------------------------------------------|----------------------|--------------------------------------------|------------------------|
| Johnson &<br>Johnson    | \$85.2[4]                               | \$35.2[4]                                  | 41.3%                | \$15.1                                     | 17.7%                  |
| Pfizer                  | \$58.5[5][6]                            | \$2.1[1][6][7]<br>[8]                      | 3.6%                 | \$10.7[5]                                  | 18.3%                  |
| Merck & Co.             | \$60.1[9]                               | \$0.4[10]                                  | 0.7%                 | \$30.5                                     | 50.7%                  |
| AbbVie                  | \$54.3                                  | \$4.8[11]                                  | 8.8%                 | Not explicitly stated                      | Not explicitly stated  |
| Sanofi                  | \$47.1<br>(€43.1B)[11]<br>[12]          | \$6.4 (€5.8B)<br>[5]                       | 13.6%                | Not explicitly stated                      | Not explicitly stated  |
| Bristol Myers<br>Squibb | \$45.0[13]                              | \$8.0[13]                                  | 17.8%                | \$9.3[14]                                  | 20.7%                  |
| AstraZeneca             | \$45.8[15]                              | \$6.0[2][3]                                | 13.1%                | Not explicitly stated                      | Not explicitly stated  |
| Roche                   | \$65.3 (CHF<br>58.7B)                   | \$13.8 (CHF<br>12.4B)                      | 21.1%                | Not explicitly stated                      | Not explicitly stated  |

Note: Sanofi and Roche's revenues were reported in Euros and Swiss Francs, respectively, and have been converted to USD for comparative purposes based on the exchange rates at the time of their financial reporting. R&D expenditure for some companies was not immediately available in the initial high-level reports.

## The Engine of Growth: A Look at the R&D Pipeline

The future success of any pharmaceutical company is intrinsically linked to the strength and productivity of its R&D pipeline. A robust pipeline with a diverse range of drug candidates in various stages of development is a key indicator of future revenue streams and market leadership.



| Company                 | Phase I               | Phase II                 | Phase III             | Registration/<br>Submitted |
|-------------------------|-----------------------|--------------------------|-----------------------|----------------------------|
| Pfizer                  | 47                    | 28                       | 30                    | 3                          |
| Merck & Co.             | Not explicitly stated | 80+                      | 30+                   | 10+                        |
| Johnson &<br>Johnson    | Not explicitly stated | Not explicitly stated    | Not explicitly stated | 103 indications            |
| AbbVie                  | Not explicitly stated | ~60 (mid and late-stage) | Not explicitly stated | Not explicitly stated      |
| Sanofi                  | Not explicitly stated | Not explicitly stated    | 36                    | Not explicitly stated      |
| Bristol Myers<br>Squibb | 104                   | 106                      | 25                    | 4                          |
| AstraZeneca             | Not explicitly stated | 123 (NME &<br>major LCM) | 21 (NME)              | 17 (NME)                   |
| Roche                   | Not explicitly stated | Not explicitly stated    | Not explicitly stated | Not explicitly stated      |

Note: The level of detail provided for pipeline data varies by company. Some companies report the number of programs, while others focus on new molecular entities (NMEs) or indications.

#### **Methodology for Analysis**

The financial data presented in this guide was compiled from the full-year 2023 financial reports and press releases issued by the respective companies. The key metrics selected for comparison are widely accepted indicators of financial health and innovation in the pharmaceutical sector.

The analysis of the R&D pipeline involved a review of company presentations, investor relations materials, and annual reports to ascertain the number of drug candidates in each phase of clinical development.



For a more in-depth understanding of the valuation of pharmaceutical companies, methodologies such as Discounted Cash Flow (DCF) analysis and Risk-Adjusted Net Present Value (rNPV) are often employed.[16][17] These models consider the future revenue potential of drugs in the pipeline, factoring in the probabilities of success at each stage of development.

#### **Visualizing the Analysis Workflow**

To effectively conduct a comparative financial statement analysis of pharmaceutical companies, a structured workflow is essential. The following diagram illustrates the key steps involved in this process.



Click to download full resolution via product page

Caption: Workflow for Pharmaceutical Financial Statement Analysis.

### **Signaling Pathways of Financial Health**

The financial performance of a pharmaceutical company can be viewed as a complex signaling pathway, where various inputs and activities ultimately lead to key financial outcomes. The diagram below illustrates these interconnected relationships.





Click to download full resolution via product page

Caption: Key Drivers of Financial Performance in Pharma.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. astrazeneca.com [astrazeneca.com]
- 2. Pfizer 2026 Competitive Outlook Report | SyneticX [syneticx.com]
- 3. Sanofi Pipeline Transformation to Accelerate Growth Driven by Record Number of Potential Blockbuster Launches, Paving the Way to Industry Leadership in Immunology [sanofi.com]
- 4. An Overview of AbbVie 's Drug Pipelines|R&D Progress|Drug target [synapse.patsnap.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. abbvie.com [abbvie.com]
- 7. Pipeline Development pipeline | Johnson & Johnson [investor.jnj.com]
- 8. Our Product Pipeline | Sanofi [sanofi.com]
- 9. merck.com [merck.com]
- 10. An Overview of Bristol Myers Squibb's Pipeline | R&D Progress [synapse.patsnap.com]
- 11. pharmalive.com [pharmalive.com]
- 12. Pfizer Investor Day Features Significant Number of Pipeline Advances for COVID-19 Programs and Across Numerous Therapeutic Areas | Pfizer [pfizer.com]
- 13. pharmalive.com [pharmalive.com]
- 14. scribd.com [scribd.com]
- 15. cdn.pfizer.com [cdn.pfizer.com]
- 16. Pharmaceutical research and development pipeline Bristol Myers Squibb [bms.com]
- 17. A cancer pipeline cull from AbbVie | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- To cite this document: BenchChem. [financial statement analysis of publicly traded pharmaceutical companies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b7823545#financial-statement-analysis-of-publicly-traded-pharmaceutical-companies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com